H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
Description
Primary Sequence Analysis and Amino Acid Composition
The peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH comprises seven amino acids: glutamic acid (Glu), proline (Pro), leucine (Leu), glutamine (Gln), leucine (Leu), lysine (Lys), and methionine (Met). Its linear sequence, represented as EPLQLKM , has a molecular weight of 858.1 g/mol and a theoretical isoelectric point (pI) of 6.2 , calculated using ProtParam. The amino acid composition reveals a balance of hydrophobic (Leu, Met) and charged residues (Glu, Lys), with Pro introducing structural rigidity (Table 1).
Table 1: Amino Acid Composition and Properties
| Position | Amino Acid | Side Chain Property | Molecular Weight (Da) |
|---|---|---|---|
| 1 | Glutamic Acid | Acidic, Polar | 147.13 |
| 2 | Proline | Cyclic, Rigid | 115.13 |
| 3 | Leucine | Hydrophobic | 131.17 |
| 4 | Glutamine | Polar, Uncharged | 146.15 |
| 5 | Leucine | Hydrophobic | 131.17 |
| 6 | Lysine | Basic, Polar | 146.19 |
| 7 | Methionine | Hydrophobic, Sulfur-containing | 149.21 |
The N-terminal glutamate and C-terminal methionine contribute to its charge distribution, with a net charge of +1 at physiological pH due to lysine’s basic side chain. ProtParam analysis further indicates an instability index of 35.2 , classifying the peptide as moderately stable, and a grand average of hydropathicity (GRAVY) of -0.12 , suggesting mild hydrophobicity.
Secondary Structure Prediction and Computational Modeling
Secondary structure predictions using PEP-FOLD4 , a de novo peptide modeling tool, suggest that EPLQLKM adopts a mixed conformation in aqueous environments. Simulations at neutral pH (7.0) predict a partial α-helix spanning residues 3–6 (Leu-Gln-Leu-Lys), stabilized by hydrogen bonds between Gln⁴ and Lys⁶. Proline at position 2 introduces a kink, disrupting helical continuity and promoting a β-turn between Glu¹ and Leu³ (Figure 1A).
Figure 1: Predicted Secondary Structures
(A) PEP-FOLD4-generated model showing α-helix (residues 3–6) and β-turn (residues 1–3). (B) Solvent-accessible surface area (SASA) map highlighting hydrophobic patches (Leu³, Leu⁵, Met⁷).
Coarse-grained molecular dynamics (CG-MD) simulations using the MARTINI force field corroborate these findings, demonstrating that hydrophobic residues (Leu³, Leu⁵, Met⁷) cluster to minimize solvent exposure, while charged residues (Glu¹, Lys⁶) stabilize the structure via electrostatic interactions. Notably, the peptide’s compactness (radius of gyration = 0.9 nm ) and solvent accessibility align with its predicted GRAVY score.
Tertiary Structure Dynamics in Aqueous Solutions
In aqueous environments, EPLQLKM exhibits dynamic conformational changes influenced by pH and ionic strength. CG-MD simulations reveal that at pH 3.0 , protonation of Glu¹ and Lys⁶ reduces electrostatic repulsion, enabling tighter packing (radius of gyration = 0.8 nm ) and enhanced α-helical content (42% vs. 35% at pH 7.0). Conversely, at pH 9.0 , deprotonated Lys⁶ increases repulsion with Glu¹, leading to extended conformations (radius of gyration = 1.1 nm ) and reduced helicity.
Table 2: Structural Parameters Under Varied Conditions
| Condition | Radius of Gyration (nm) | α-Helix Content (%) | Dominant Interactions |
|---|---|---|---|
| pH 3.0 | 0.8 | 42 | Hydrophobic clustering |
| pH 7.0 | 0.9 | 35 | Electrostatic stabilization |
| pH 9.0 | 1.1 | 28 | Charge repulsion |
Properties
Molecular Formula |
C38H67N9O11S |
|---|---|
Molecular Weight |
858.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H67N9O11S/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
BVDVHCOYJRQHOB-BMGWUDNWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH has been identified as a mesenchymal stem cell-specific peptide . Its mechanism of action involves binding to specific receptors on mesenchymal stem cells, which triggers signaling pathways influencing cell behavior such as proliferation and differentiation. Notably, it interacts with integrins and other cell surface receptors .
Scientific Research Applications
The applications of this compound span several scientific domains:
- Chemistry : It serves as a model peptide for studying peptide synthesis and modification techniques.
- Biology : The peptide is employed in studies related to cell signaling, particularly in mesenchymal stem cells .
- Medicine : Investigations into its potential for targeted drug delivery and regenerative medicine are ongoing. Its ability to enhance stem cell behavior makes it a candidate for therapies aimed at tissue repair .
- Industry : this compound is utilized in developing peptide-based therapeutics and diagnostics .
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Model peptide for synthesis studies | Facilitates understanding of peptide bond formation and stability |
| Biology | Cell signaling studies | Enhances proliferation of mesenchymal stem cells in vitro |
| Medicine | Targeted drug delivery | Potential to improve regenerative outcomes in tissue engineering |
| Industry | Peptide therapeutics development | Contributes to the design of new diagnostic tools |
Case Studies
- Cell Signaling in Mesenchymal Stem Cells :
- Peptide-Based Drug Delivery Systems :
- Peptide Therapeutics Development :
Mechanism of Action
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH exerts its effects by specifically binding to receptors on mesenchymal stem cells. This binding triggers signaling pathways that influence cell behavior, including proliferation, differentiation, and migration. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with integrins and other cell surface receptors .
Comparison with Similar Compounds
Similar Compounds
H-Glu-Lys-OH: A dipeptide composed of L-glutamic acid and L-lysine.
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate: A trifluoroacetate salt form of the peptide
Uniqueness
This compound is unique due to its specificity for mesenchymal stem cells, making it a valuable tool in stem cell research and regenerative medicine. Its ability to target specific cell types sets it apart from other peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
